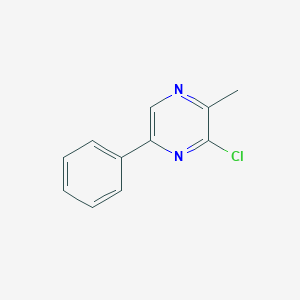
3-Chloro-2-methyl-5-phenylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-5-phenylpyrazine: is an organic compound with the molecular formula C11H9ClN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyl-5-phenylpyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloro-2-methylpyrazine with phenylhydrazine under acidic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-methyl-5-phenylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 3-amino-2-methyl-5-phenylpyrazine.
Oxidation: Formation of 3-chloro-2-carboxy-5-phenylpyrazine.
Reduction: Formation of this compound dihydropyrazine.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-5-phenylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-5-phenylpyrazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Chloro-3-methyl-5-phenylpyrazine
- 3-Chloro-2-methyl-6-phenylpyrazine
- 3-Bromo-2-methyl-5-phenylpyrazine
Comparison: 3-Chloro-2-methyl-5-phenylpyrazine is unique due to the specific positioning of the chloro, methyl, and phenyl groups on the pyrazine ring. This unique arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 3-position can enhance its electrophilicity, making it more reactive in substitution reactions.
Propiedades
Número CAS |
72875-89-9 |
|---|---|
Fórmula molecular |
C11H9ClN2 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
GYYATBUHVRCNTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



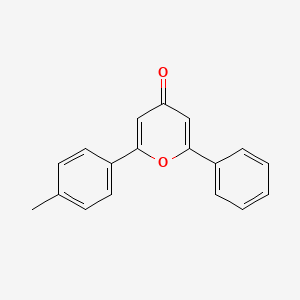
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
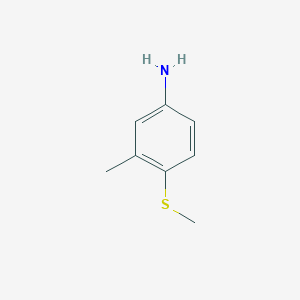
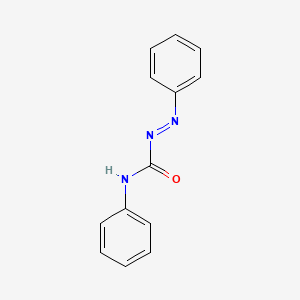

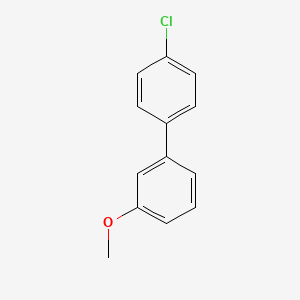
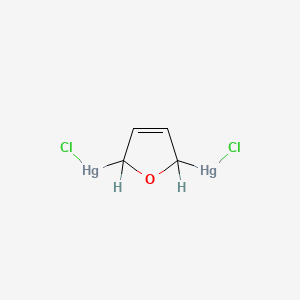
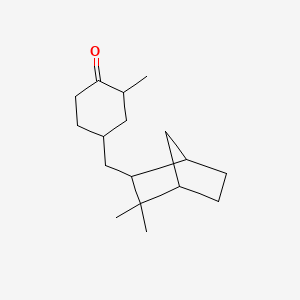
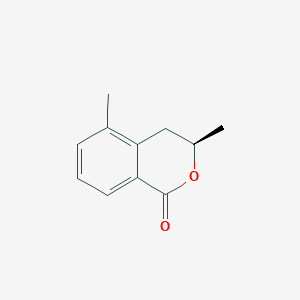
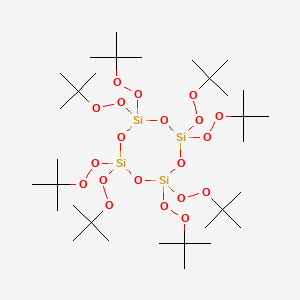

![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

